4-Methyl-DL-tryptophan

説明

4-Methyl-DL-tryptophan as a Synthetic Tryptophan Analog

As a synthetic analog, this compound mimics the structure of natural tryptophan, enabling it to interact with biological systems that recognize and utilize tryptophan. chemimpex.combiosynth.com This characteristic makes it an effective molecular probe in various research contexts.

Differentiation from Natural Tryptophan and Non-Proteinogenic Amino Acids

The primary distinction between this compound and natural L-tryptophan lies in the addition of a methyl group to the indole (B1671886) ring. researchgate.net This modification alters its chemical properties and biological activity. While L-tryptophan is one of the 22 proteinogenic amino acids used in the synthesis of proteins, this compound is classified as a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. wikipedia.org

| Feature | This compound | Natural L-Tryptophan |

| Origin | Synthetic | Natural |

| Structure | Contains a methyl group at the 4th position of the indole ring | No methyl group on the indole ring |

| Classification | Non-proteinogenic amino acid | Proteinogenic amino acid |

| Natural Role | Not naturally incorporated into proteins | Building block of proteins, precursor for serotonin (B10506), melatonin (B1676174), and niacin wikipedia.org |

Significance in Biochemical and Medicinal Chemistry

The scientific importance of this compound stems from its utility in biochemical and medicinal chemistry research. chemimpex.combiosynth.com It is employed to study metabolic pathways, particularly those involving tryptophan. chemimpex.com For instance, it has been used to investigate the activity of enzymes like FgaMT, where it was accepted as a substrate, albeit with lower relative activity compared to other compounds. researchgate.net In medicinal chemistry, tryptophan analogs are explored for their potential to modulate biological processes. For example, some tryptophan derivatives are investigated for their role in targeting the kynurenine (B1673888) pathway, which is implicated in immune suppression in cancer. nih.govrsc.orgthno.org Research has also explored the use of tryptophan analogs in developing selectable markers for genetic transformation in plants. nih.gov

Historical Context of Tryptophan Analog Research in Biological Systems

The study of tryptophan and its analogs has a rich history, beginning with the isolation of tryptophan itself by Frederick Hopkins in 1901. ebsco.com This discovery paved the way for understanding the crucial role of specific amino acids in nutrition and metabolism. ebsco.com Subsequent research delved into the biosynthesis of tryptophan and the intricate regulatory mechanisms governing its production, such as the trp operon. nih.gov

The development of synthetic tryptophan analogs, like this compound and others such as 5-methyl-tryptophan, provided researchers with new tools to probe these systems. asm.orgsigmaaldrich.com These analogs have been instrumental in a variety of research applications, from selecting for genetic mutations in microorganisms to studying their effects on enzyme activity and metabolic pathways. researchgate.netsigmaaldrich.com The exploration of radiolabeled tryptophan analogs, for instance, has become a significant area of research in medical imaging for visualizing tumors. nih.gov This ongoing research into tryptophan analogs continues to expand our understanding of fundamental biological processes and holds promise for future therapeutic and biotechnological applications.

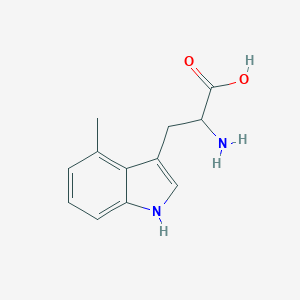

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1954-45-6 | |

| Record name | 4-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1954-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 4 Methyl Dl Tryptophan

Chemical Synthesis Methodologies for 4-Methyl-DL-tryptophan and its Analogs

The synthesis of unnatural amino acids like this compound is a significant area of research, providing essential building blocks for medicinal chemistry and drug development. bioascent.com These compounds offer dense functionality and a source of chirality, with their amine and acid groups serving as convenient points for further chemical elaboration. bioascent.com While numerous methods exist, the synthesis of these non-natural structures remains a challenge. bioascent.com

The chemical synthesis of unnatural amino acids (UAAs) is a deeply researched field, offering diverse methodologies compared to biosynthetic routes. qyaobio.com Historically, classic approaches often involved multi-step sequences with numerous protecting group manipulations and the use of organometallic reagents. acs.org

Common strategies for preparing UAAs include:

Strecker Synthesis: This classical method has been updated to include asymmetric and catalytic versions, although it can be limited by the use of toxic cyanide reagents and incompatibility with certain functional groups. bioascent.com

Alkylation of Glycine (B1666218): The alkylation of glycine or its derivatives is a direct method for creating UAAs. qyaobio.com Modern variations use chiral phase transfer catalysts, which are more economical and environmentally friendly, achieving yields between 60% and 90%. qyaobio.com For example, the alkylation of fluorine-modified Ni(II) Schiff base complexes can produce unnatural alkenyl amino acids. qyaobio.com

Diastereoselective Synthesis: This approach involves methods like the alkylation of an α-tert-butyrasulfinamide auxiliary-bound enolate, which can produce mono- and α,α-disubstituted amino acid derivatives with high diastereoselectivity. qyaobio.com

Electrocatalytic Cross-Coupling: A modern approach utilizes the native carboxylic acid side chains of precursors like glutamate (B1630785) and aspartate as latent radical sources. bioascent.comacs.org An Ag/Ni-electrocatalytic platform enables a decarboxylative cross-coupling with a wide range of heteroaryl halides, providing a streamlined path to enantiopure UAAs. bioascent.comacs.org

Conjugate Addition: The conjugate addition of Michael acceptors to resin-bound benzophenone (B1666685) imine of glycine can produce a variety of racemic unnatural amino acid derivatives. researchgate.net

These methodologies provide access to a vast array of novel amino acid structures critical for designing molecules that can mimic the conformation of natural, active peptides. researchgate.net

Table 1: Overview of General Synthesis Methods for Unnatural Amino Acids

| Synthesis Method | Description | Key Features & Limitations |

|---|---|---|

| Strecker Synthesis | A two-step process involving the reaction of an aldehyde or ketone with a mixture of ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis. | Updated with asymmetric and catalytic versions; use of toxic cyanide can be a drawback. bioascent.com |

| Alkylation of Glycine Enolates | Involves the deprotonation of a protected glycine derivative to form an enolate, which is then alkylated with an electrophile. | A direct and obvious method; modern approaches use chiral phase-transfer catalysts for better stereocontrol. qyaobio.com |

| Diastereoselective Synthesis | Utilizes chiral auxiliaries to control the stereochemical outcome of the reaction, which are later removed. | Allows for the synthesis of specific stereoisomers; can involve additional protection/deprotection steps. qyaobio.com |

| Electrocatalytic Cross-Coupling | A newer method that uses electrochemistry to facilitate a decarboxylative cross-coupling reaction between an amino acid precursor and a halide. | Can be performed in parallel for rapid screening; avoids harsh organometallic reagents. acs.org |

| Conjugate Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound (Michael acceptor) derived from an amino acid. | Expands the scope of accessible UAA structures, particularly for derivatives of glutamic acid. researchgate.net |

Stereochemistry is a critical aspect of amino acid chemistry. jpt.com With the exception of glycine, all proteinogenic amino acids are chiral, meaning they have a central carbon atom (the alpha-carbon) bonded to four different groups. unacademy.comlibretexts.org This arrangement results in two non-superimposable mirror images, known as enantiomers, designated as L- (levo) and D- (dextro) forms. jpt.comunacademy.com In biological systems, proteins are almost exclusively composed of L-amino acids. libretexts.org

Standard chemical synthesis procedures, without the influence of a chiral environment, typically produce a 50:50 mixture of L- and D-enantiomers. brieflands.com This mixture is known as a racemate or a DL-isomer. The synthesis of this compound results in such a racemic mixture. finetechnology-ind.comchemimpex.com

Achieving a specific stereoisomer (enantiopure synthesis) requires more complex strategies, such as:

Asymmetric Catalysis: This is considered the most efficient way to produce optically enriched α-amino acids and is widely used in pharmaceutical chemical synthesis. qyaobio.com It often involves the use of chiral catalysts.

Chiral Auxiliaries: A chiral molecule is temporarily incorporated into the starting material to guide the stereochemical course of the reaction. cambridge.org

Resolution: A racemic mixture is separated into its individual enantiomers. A classic method involves using a proteinase enzyme that selectively hydrolyzes the L-enantiomer of an N-acyl derivative of a DL-amino acid, allowing for the separation of the D-enantiomer. cambridge.org

Therefore, the "DL" designation in this compound signifies that the product is a racemic mixture, a common outcome of non-stereoselective chemical synthesis. unacademy.comlibretexts.org

General Approaches to Unnatural Amino Acid Synthesis

Enzymatic and Biosynthetic Pathways Related to this compound

While chemical synthesis offers versatility, biological routes using enzymes and microorganisms provide pathways for producing tryptophan derivatives with high specificity. frontiersin.org The biosynthesis of tryptophan derivatives typically involves leveraging the natural tryptophan biosynthesis pathway in microorganisms like Escherichia coli and Corynebacterium glutamicum. frontiersin.orgfrontiersin.org

Several enzymes in the tryptophan metabolic pathway can interact with or process tryptophan analogs, including 4-methyltryptophan (B73059).

Tryptophan Synthase (TrpS): This enzyme complex, typically composed of TrpA and TrpB subunits, catalyzes the final two steps in tryptophan biosynthesis. researchgate.netmdpi.com The TrpB subunit is particularly attractive for biocatalysis as it can form tryptophan analogs directly from serine and the corresponding indole (B1671886) analog. acs.org However, the activity of wild-type TrpS is often low with non-native substrates. acs.org Protein engineering techniques, such as directed evolution, have been used to create TrpB variants that are highly active without their TrpA partner and can synthesize a range of tryptophan analogs, including those substituted at the 4-position. acs.orgpnas.org

Tryptophanase (TPase): This pyridoxal (B1214274) phosphate-dependent enzyme normally degrades tryptophan to indole, pyruvate, and ammonia. nih.gov However, the reaction is reversible, and the enzyme can be used to synthesize L-tryptophan and related compounds. biologydiscussion.com The substrate specificity of tryptophanase is broad, and it can accept Trp analogs with methyl-substituted indole rings. nih.gov

Anthranilate Synthase: This is a key regulatory enzyme in the tryptophan biosynthetic pathway. frontiersin.org Its activity can be inhibited by L-tryptophan and its analogs. nih.gov Studies in Neurospora crassa showed that preformed anthranilate-synthesizing activity was inhibited by this compound, although it did not repress the formation of the enzyme itself. nih.gov

Dimethylallyltryptophan Synthase (DMATS): This enzyme catalyzes the prenylation of tryptophan at the C4 position of the indole ring, the first step in ergot alkaloid biosynthesis. researchgate.netacs.org 4-Methyltryptophan has been used as a competitive inhibitor for kinetic studies of this enzyme. acs.org Interestingly, it also acts as an alternate substrate, with the enzyme catalyzing prenylation at multiple sites, including the C3 position and the N1 position of the indole ring. acs.org

FgaMT (N-methyltransferase): In the context of ergot alkaloid biosynthesis, this enzyme methylates the amino group of prenylated tryptophan. researchgate.net It was found that this compound is accepted as a substrate by FgaMT, although with a lower relative activity (about 9%) compared to the natural substrate, 4-dimethylallyltryptophan (4-DMAT). researchgate.net

Table 2: Enzyme Interactions with 4-Methyltryptophan

| Enzyme | Organism/System | Role/Interaction with 4-Methyltryptophan | Reference |

|---|---|---|---|

| Anthranilate Synthase | Neurospora crassa | Acts as an inhibitor of preformed enzyme activity. | nih.gov |

| Dimethylallyltryptophan Synthase (DMATS) | Claviceps purpurea | Acts as a competitive inhibitor and an alternate substrate, leading to prenylation at C3 and N1. | acs.org |

| FgaMT (N-methyltransferase) | Ergot Alkaloid Pathway | Accepted as a substrate for methylation, with ~9% relative activity compared to 4-DMAT. | researchgate.net |

| Tryptophan Synthase (TrpB subunit) | Pyrococcus furiosus / Thermotoga maritima | Engineered variants can synthesize 4-substituted Trp analogs from the corresponding indole and serine. | acs.org |

| Tryptophanase | Escherichia coli | Can accept methyl-substituted indoles, suggesting potential for synthesis. | nih.gov |

Microbial fermentation is a cornerstone for the industrial production of amino acids, including tryptophan and its derivatives. brieflands.commdpi.com The primary strategy involves using genetically modified strains of microorganisms, most notably Escherichia coli and Corynebacterium glutamicum. mdpi.com

A common approach is to develop mutants that are resistant to feedback inhibition caused by tryptophan analogs. biologydiscussion.comresearchgate.net Since these analogs mimic the final product (tryptophan), they can trick the cell into shutting down the biosynthetic pathway. mdpi.com Mutants that can grow in the presence of these toxic analogs often have mutations that deregulate the pathway, leading to the overproduction of tryptophan. biologydiscussion.commdpi.com

4-methyltryptophan is one of the analogs used to select for such overproducing strains. biologydiscussion.commdpi.com For instance, a mutant of Corynebacterium glutamicum, designated 4MT-11, was developed through stepwise selection for resistance to several analogs, including 4-methyltryptophan. biologydiscussion.comresearchgate.net This mutant was capable of producing 4.9 g/L of L-tryptophan. biologydiscussion.comresearchgate.net Further rounds of mutagenesis and selection for resistance to other analogs led to strains with even higher yields. researchgate.net In E. coli, resistance to analogs like 4-methyltryptophan is also a known phenotype associated with mutations that lead to the overproduction of aromatic amino acids. researchgate.net

Role of Specific Enzymes in Tryptophan Analog Metabolism

Structural Modifications and Derivatization for Research Applications

The basic structure of this compound can be chemically modified or derivatized for various research and analytical purposes. chemimpex.com Derivatization involves replacing active hydrogens on polar functional groups (like -NH2 and -COOH) with nonpolar moieties to alter the molecule's properties, such as volatility or detectability.

Peptide Synthesis: For incorporation into peptides, the amino group of this compound is often protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). anaspec.com These protecting groups prevent unwanted side reactions during the formation of peptide bonds. bioascent.com Boc-4-methyl-DL-tryptophan is a commercially available reagent used in peptide synthesis. anaspec.com

Analytical Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the polar nature of amino acids necessitates derivatization to make them more volatile. Reagents like MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) are used to replace active hydrogens with TBDMS (tert-butyldimethylsilyl) groups. For liquid chromatography (LC) analysis, derivatization can enhance detection sensitivity. frontiersin.orgnih.gov Pre- or post-column derivatization with fluorescent tags like o-phthalaldehyde (B127526) (OPA) or aminoquinoline reagent (AQC) is a common strategy. frontiersin.orgresearchgate.net

Probes for Structure-Activity Studies: Methylated tryptophan analogs, including 4-methyltryptophan, are valuable tools in structure-activity relationship (SAR) studies. researchgate.net For example, incorporating 6-methyltryptophan into peptides has been used to probe the binding interactions with protein targets like Mdm2/Mdm4. plos.org The methyl group provides a subtle structural change that can reveal important information about the binding pocket and steric constraints. plos.org

Table 3: Common Derivatives of this compound and Their Applications

| Derivative Name | Modifying Group | Application |

|---|---|---|

| Boc-4-methyl-DL-tryptophan | Boc (tert-butyloxycarbonyl) | Used as a protected building block in chemical peptide synthesis. anaspec.com |

| Fmoc-4-methyl-DL-tryptophan | Fmoc (9-fluorenylmethyloxycarbonyl) | Used as a protected building block in solid-phase peptide synthesis. |

| TBDMS-derivatized this compound | TBDMS (tert-butyldimethylsilyl) | Increases volatility for analysis by Gas Chromatography (GC). |

| AQC-derivatized this compound | AQC (Aminoquinoline) | Adds a fluorescent tag for sensitive detection in High-Performance Liquid Chromatography (HPLC). frontiersin.org |

| N-methylated this compound | Methyl group on the amino nitrogen | Used in studies of post-translational modifications and enzyme mechanisms. researchgate.netresearchgate.net |

Strategies for Incorporating this compound into Peptides and Proteins

The incorporation of non-canonical amino acids like this compound into peptide chains is a key strategy for modifying the structure, stability, and biological activity of peptides and proteins. The primary method for achieving this is through established peptide synthesis protocols, particularly solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

For integration into a growing peptide chain, the amino group of this compound must be temporarily protected to ensure controlled, sequential bond formation. Commercially available derivatives equipped with standard protecting groups facilitate this process. The most common protecting groups used are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The availability of Boc-4-methyl-DL-tryptophan and Fmoc-4-methyl-DL-tryptophan allows for their direct use in the respective synthesis chemistries. anaspec.comvwr.com DL-Tryptophan and its derivatives are frequently utilized reagents in peptide synthesis. anaspec.com

The general workflow involves:

Protection: The α-amino group of this compound is protected with either a Boc or Fmoc group.

Activation: The carboxylic acid group of the protected amino acid is activated, typically using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Coupling: The activated amino acid is coupled to the free amino group of the N-terminal residue of the growing peptide chain, which is typically anchored to a solid support resin in SPPS.

Deprotection: The protecting group (Boc or Fmoc) is selectively removed from the newly incorporated residue to allow for the next coupling cycle.

The introduction of the methyl group at the 4-position of the indole ring can confer unique properties to the resulting peptide. This modification can enhance hydrophobic interactions, influence the peptide's secondary structure, and improve its resistance to enzymatic degradation by proteases. nih.gov The use of the DL-racemic mixture results in the formation of diastereomeric peptides, which may possess distinct conformational and biological properties.

Strategies such as "stapled peptides," which involve creating covalent cross-links between amino acid side chains to constrain the peptide into a specific conformation (e.g., an α-helix), often rely on the incorporation of non-natural amino acids. explorationpub.com While not specific to this compound, these advanced techniques highlight the importance of incorporating modified amino acids to enhance therapeutic potential by improving structural stability and cell permeability. explorationpub.com

Development of Labeled Analogs for Imaging and Mechanistic Studies

Labeled analogs of tryptophan and its derivatives, including methylated forms, are invaluable tools for non-invasively studying metabolic pathways and for medical imaging, particularly Positron Emission Tomography (PET). thno.org PET imaging relies on tracers labeled with short-lived positron-emitting isotopes, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). The development of these labeled analogs allows for the visualization and quantification of processes like amino acid transport and metabolism in vivo, which is critical for oncology and neuroscience research. snmjournals.org

Carbon-11 Labeled Analogs: α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) has been developed as a PET tracer to study the serotonin (B10506) metabolic pathway and to image tumors that exhibit upregulated tryptophan metabolism. thno.orgnih.gov The synthesis of "no-carrier-added" α-[¹¹C]methyl-L-tryptophan involves the methylation of a precursor, L-tryptophan methyl ester, using [¹¹C]methyl iodide. This tracer is an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1) but is not incorporated into proteins, making it a useful probe for specific metabolic activities. thno.org

Fluorine-18 Labeled Analogs: The longer half-life of ¹⁸F compared to ¹¹C makes it a more practical isotope for PET tracer production and distribution. Consequently, significant effort has been directed toward developing ¹⁸F-labeled tryptophan analogs. Direct radiofluorination of the electron-rich indole ring of tryptophan presents a synthetic challenge. Modern methods have overcome this, enabling the creation of various fluorinated analogs for PET imaging. thno.orgsonar.chnih.gov

Key strategies for synthesizing ¹⁸F-labeled tryptophan analogs include:

Nucleophilic Fluorination: This is a common method for introducing ¹⁸F. It often involves the displacement of a leaving group on a precursor molecule with [¹⁸F]fluoride. For example, 2-(3-[¹⁸F]fluoropropyl)-DL-tryptophan ([¹⁸F]2-FPTRP) and 5-(3-[¹⁸F]fluoropropyl)-DL-tryptophan ([¹⁸F]5-FPTRP) were synthesized via no-carrier-added nucleophilic [¹⁸F]fluorination, achieving decay-corrected yields of 29-34%. sonar.chnih.gov

Copper-Catalyzed Radiofluorination: This method has proven effective for labeling the aromatic indole ring. The synthesis of 4-, 5-, 6-, and 7-[¹⁸F]fluoro-tryptophan derivatives has been accomplished using copper-catalyzed fluorodeboronylation of the corresponding boronic ester (BPin) precursors. thno.orgmdpi.com This approach was adapted to synthesize 5-[¹⁸F]F-α-methyl-L-tryptophan ([¹⁸F]5F-AMT). thno.org

Photoredox Radiofluorination: A novel and simpler method for accessing ¹⁸F-labeled tryptophan analogs involves photoredox catalysis. This strategy was used to synthesize 4-[¹⁸F]F-5-OMe-tryptophans and 6-[¹⁸F]F-5-OMe-tryptophans, with the 4-fluoro analogs being produced in significantly higher radiochemical yields (up to 32.4 ± 4.1%) than the 6-fluoro isomers. nih.gov

These labeled compounds serve as crucial probes. For instance, α-methyl-tryptophan analogs can act as TDO stabilizers, impacting tryptophan levels, a mechanism that can be explored with labeled versions. The development of such tracers allows researchers to study the kynurenine (B1673888) and serotonin pathways, which are implicated in various disorders. mdpi.com

Table 1: Selected Labeled Tryptophan Analogs for Imaging and Mechanistic Studies

| Labeled Analog | Isotope | Synthetic Strategy | Radiochemical Yield (RCY) (Decay-Corrected) | Application / Finding | Citation |

|---|---|---|---|---|---|

| α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) | ¹¹C | Methylation using [¹¹C]CH₃I | Not specified | PET imaging of serotonin synthesis and tumors. | thno.orgnih.gov |

| 2-(3-[¹⁸F]fluoropropyl)-DL-tryptophan ([¹⁸F]2-FPTRP) | ¹⁸F | Nucleophilic [¹⁸F]fluorination | 29-34% | PET probe for tumor imaging with high tumor/background ratios. | sonar.chnih.gov |

| 5-(3-[¹⁸F]fluoropropyl)-DL-tryptophan ([¹⁸F]5-FPTRP) | ¹⁸F | Nucleophilic [¹⁸F]fluorination | 29-34% | Potential PET probe for tumor imaging. | sonar.chnih.gov |

| 5-[¹⁸F]F-α-methyl-L-tryptophan ([¹⁸F]5F-AMT) | ¹⁸F | Copper-catalyzed fluorodeboronylation | 4.2%–14.9% | PET agent to study IDO1 activity in cancer. | thno.orgmdpi.com |

| L-4-[¹⁸F]F-5-OMe-Trp | ¹⁸F | Photoredox radiofluorination | 32.4 ± 4.1% | Potential PET agent for monitoring tryptophan metabolism. | mdpi.comnih.gov |

Biological Activity and Mechanisms of Action

Modulation of Tryptophan Metabolism Pathways

4-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan. chemimpex.comwikipedia.org In biological systems, L-tryptophan is a crucial precursor for protein synthesis and is metabolized primarily through two major pathways: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. wikipedia.orgmdpi.commdpi.com Over 90-95% of tryptophan is catabolized via the kynurenine pathway, which leads to the production of various bioactive metabolites and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.commdpi.comnih.govcpn.or.kr A smaller fraction is directed toward the synthesis of the neurotransmitter serotonin and the hormone melatonin (B1676174). nih.govnih.gov As a tryptophan analog, this compound interacts with and modulates the enzymes and transporters involved in these metabolic routes.

Effects on Kynurenine Pathway Enzymes (e.g., IDO1)

The kynurenine pathway is the principal route of tryptophan degradation in mammals. nih.gov The initial and rate-limiting step of this pathway is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), which is primarily found in the liver, and indoleamine 2,3-dioxygenase (IDO1), which is widely expressed in extrahepatic tissues and immune cells. wikipedia.orgnih.govnih.govaacrjournals.orgpnas.org These heme-containing enzymes oxidize the indole (B1671886) ring of tryptophan to form N-formylkynurenine, which is subsequently converted to kynurenine. nih.govaacrjournals.orgtandfonline.com

While other methylated tryptophan analogs, such as 1-methyl-tryptophan, are well-documented inhibitors of IDO1, direct evidence specifically detailing the inhibitory action of this compound on IDO1 or TDO is not extensively reported in the available literature. nih.govtandfonline.com The inhibitory activity of such analogs is often structurally specific; for instance, 1-methyltryptophan is an inhibitor of IDO1 but is largely inactive against TDO due to steric hindrance in the TDO active site. pnas.org The immunomodulatory effects of IDO1 inhibition have made it a significant target in therapeutic areas like oncology. nih.govrsc.org

Although data on the direct interaction of this compound with mammalian kynurenine pathway enzymes like IDO1 is limited, its inhibitory effects have been characterized on enzymes in the tryptophan biosynthesis pathway in other organisms, such as plants and bacteria.

In studies on Arabidopsis thaliana, DL-4-methyltryptophan was identified as a potent inhibitor of anthranilate synthase, an early enzyme in the tryptophan biosynthesis pathway. It exhibits a competitive mode of inhibition with respect to the substrate chorismate. researchgate.net The inhibition constant (Kᵢ) for DL-4-methyltryptophan was found to be comparable to that of the natural end-product inhibitor, L-tryptophan, indicating a strong binding affinity. researchgate.net

| Inhibitor | Kᵢ (µM) | Inhibition Type | Organism/Enzyme Source |

| DL-4-Methyltryptophan | 1.3 | Competitive | Arabidopsis thaliana (Anthranilate Synthase) |

| L-Tryptophan | 1.4 | Competitive | Arabidopsis thaliana (Anthranilate Synthase) |

| Data sourced from a study on the inhibition of plant anthranilate synthase. researchgate.net |

In the bacterium Escherichia coli, 4-methyltryptophan (B73059) was also shown to strongly inhibit the synthesis of anthranilate at concentrations above 5x10⁻⁴ M. scispace.com Furthermore, in Brevibacterium flavum, mutants resistant to 4-methyltryptophan were used to study the regulation of tryptophan biosynthesis, indicating its interaction with enzymes like anthranilate phosphoribosyl-transferase. tandfonline.com

The enzymatic activity of IDO1 and TDO leads to the production of kynurenine, which is a central metabolite that can be further converted into several neuroactive and immunomodulatory compounds, including kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN). nih.govnih.govmdpi.com Inhibition of the initial enzymes in the pathway would be expected to decrease the levels of these downstream metabolites. The ratio of kynurenine to tryptophan (KYN/TRP) in plasma is often used as a functional marker of IDO1 activity. frontiersin.org

Given the lack of specific studies measuring kynurenine pathway metabolites following administration of this compound, its precise impact remains uncharacterized. However, if it were to inhibit IDO1 or TDO, a reduction in the KYN/TRP ratio and altered levels of downstream metabolites would be the anticipated outcome, similar to the effects observed with established IDO1 inhibitors. aacrjournals.orgashpublications.org

Enzymatic Inhibition and Binding Profiles

Influence on Serotonin Synthesis and Neurotransmitter Activity

The serotonin pathway represents a minor but critically important branch of tryptophan metabolism. nih.gov In this pathway, tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT) through a two-step process involving the enzymes tryptophan hydroxylase (TPH), the rate-limiting enzyme, and aromatic L-amino acid decarboxylase. nih.govfrontiersin.orgnih.gov

Interactions with Other Metabolic Pathways

This compound has been shown to interact with several other metabolic systems beyond the primary catabolic pathways. A significant area of interaction is with amino acid transport. Studies have shown that mutants of the fungus Neurospora crassa resistant to this compound are partially deficient in the uptake of neutral amino acids, indicating that the compound interacts with general amino acid permeases. nih.gov It is also recognized as an inhibitor of ATB⁰,⁺-specific glycine (B1666218) uptake.

Furthermore, in the bacterium Xanthomonas pruni, this compound can act as a gratuitous inducer of the enzymes responsible for converting tryptophan to nicotinamide adenine dinucleotide (NAD), which is the ultimate product of the kynurenine pathway.

Effects on Protein Synthesis and Function

The primary role of L-tryptophan in biological systems is as a building block for protein synthesis. wikipedia.orgnih.gov As an analog, this compound can interfere with this process. While some general sources suggest it has potential in enhancing protein synthesis, experimental evidence in microorganisms indicates an inhibitory effect. chemimpex.com

In studies using yeast (Saccharomyces cerevisiae), 4-methyltryptophan was shown to reduce the rate of induced synthesis of the enzyme maltase and was generally effective in preventing protein formation, as measured by growth inhibition. umich.edu

| Tryptophan Analog (0.001 M) | Reduction in Rate of Maltase Synthesis (%) |

| 4-Methyltryptophan | 8 |

| 6-Methyltryptophan | 27 |

| DL-4,6-Dimethyltryptophan | 4 |

| Data from a study on the effect of tryptophan analogs in yeast. umich.edu |

In E. coli, evidence suggests that 4-methyltryptophan primarily inhibits the utilization of tryptophan for protein synthesis. scispace.com This is distinct from the behavior of the related compound α-methyl-L-tryptophan, which is not incorporated into proteins, a property that makes it a useful tracer for metabolic studies. nih.govclinicaltrials.gov The interference of this compound with protein synthesis likely stems from its ability to compete with natural tryptophan for enzymes or transport systems, rather than from being incorporated into polypeptide chains.

Incorporation into Peptides and Proteins

The unnatural amino acid this compound can be incorporated into polypeptide chains through both biosynthetic and synthetic methods. Research has demonstrated that Escherichia coli is capable of biosynthetically incorporating 4-methyltryptophan into proteins. This is facilitated by the broad substrate specificity of certain enzymes involved in amino acid metabolism and protein synthesis. For instance, the enzyme tryptophanase can utilize methyl-substituted indoles to create corresponding tryptophan analogs, which can then be charged to a tRNA and incorporated during ribosomal protein synthesis. nih.gov Furthermore, tryptophan derivatives such as 4-methyltryptophan are known to be capable of inducing the trp operon in E. coli, which controls the biosynthesis of tryptophan. nih.gov

In the realm of synthetic peptide chemistry, this compound has been successfully used as a building block. A notable example is its incorporation into a synthetic analog of the Gonadotropin-Releasing Hormone (GnRH), triptorelin (B344507). In a study, this compound was substituted for the native tryptophan at position 6 of the peptide, demonstrating its utility in creating modified peptide-based therapeutic agents. nih.gov

Impact on Protein Folding and Stability

The amino acid tryptophan plays a significant role in the folding and stabilization of proteins due to the unique properties of its indole side chain. mdpi.comnih.gov It is often found at the interface between the protein and cellular membranes, where it helps to anchor and orient the protein. wikipedia.org The large, hydrophobic surface area of the indole ring contributes to packing within the protein's core, while the N-H group can act as a hydrogen bond donor, stabilizing secondary and tertiary structures. mdpi.comnih.gov

The introduction of a methyl group onto the indole ring, as in this compound, alters its physicochemical properties, primarily by increasing its hydrophobicity. While specific thermodynamic studies detailing the precise impact of this compound incorporation on the stability (e.g., melting temperature or conformational free energy) of a given protein are not widely available, the fundamental principles of protein biophysics suggest that such a modification would likely influence folding and stability. nih.gov The enhanced hydrophobicity could lead to stronger packing interactions within the protein's core or at membrane interfaces. However, the addition of the methyl group could also introduce steric hindrance, potentially disrupting native contacts and destabilizing the protein structure depending on its specific location and environment. mdpi.com

Selective Inhibition of Protein Synthesis in Biological Systems

This compound has been shown to act as a selective inhibitor of protein synthesis in certain biological systems. A key study in the bacterium Pasteurella pestis (the causative agent of plague) revealed that tryptophan analogs, including 4-methyltryptophan, could preferentially inhibit the synthesis of the murine toxin relative to the formation of total cellular protein. nih.gov

| Parameter | Control (No Analog) | 0.2 µmol 4-Methyltryptophan | 0.5 µmol 4-Methyltryptophan |

| Growth (Optical Density) | 0.26 | 0.17 | 0.14 |

| Toxin Units / mg N | 1,280 | 380 | 120 |

| % Inhibition of Growth | N/A | 35% | 46% |

| % Inhibition of Toxin Synthesis | N/A | 70% | 91% |

Interaction with Cellular Transporters and Receptors

Modulation of Amino Acid Transporter Activity (e.g., ATB0,+)

The interaction of this compound with amino acid transporters has been observed, though research often focuses on its isomer, α-methyl-DL-tryptophan. The transporter ATB⁰,⁺ (SLC6A14) is a well-documented target for α-methyl-DL-tryptophan, which acts as a selective, non-transportable blocker. nih.govnih.govfrontiersin.org This blockade leads to amino acid deprivation in cells that overexpress the transporter, such as certain cancer cells. nih.gov

For this compound specifically, direct evidence of its interaction with ATB⁰,⁺ in mammalian cells is less detailed in peer-reviewed literature. However, some commercial suppliers list this compound as an inhibitor of ATB⁰,⁺-specific glycine uptake. scbt.com More concrete evidence comes from studies in the fungus Neurospora crassa. In this organism, mutants selected for their resistance to the toxic effects of this compound were found to have deficiencies in the uptake of neutral amino acids. nih.govasm.org This finding strongly implies that this compound interacts with and is likely transported by a neutral amino acid permease in this system, and that resistance is conferred by a mutation that reduces this interaction. nih.gov

Receptor Binding and Signaling Pathways

This compound, when incorporated into larger molecules, can modulate their binding to specific cellular receptors. This was demonstrated in a study involving triptorelin, a peptide agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor. nih.gov When this compound was substituted at position 6 of the peptide, the resulting analog showed a modest reduction in binding affinity for the GnRH receptor compared to the parent molecule. nih.gov This modification also led to a decrease in the peptide's ability to activate the receptor and stimulate downstream inositol (B14025) phosphate (B84403) signaling. nih.gov

| Peptide Analog (Modification at Trp⁶) | Receptor Binding IC₅₀ (nM) | Receptor Activation EC₅₀ (nM) |

| D-Trp⁶ (Triptorelin) | 0.43 | 0.08 |

| 4-methyl-DL-Trp⁶ | 4.88 | 1.13 |

| 5-methyl-DL-Trp⁶ | 0.44 | 0.09 |

Table 2. In vitro properties of methylated triptorelin analogs at the human GnRH receptor. Data adapted from G. L. C. Mobi, et al. nih.gov The results show that methylation at the 4-position of the tryptophan ring reduces both binding and activation potency, whereas methylation at the 5-position has little effect.

Separately, the Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor known to bind various tryptophan metabolites and other indole-containing compounds. mdpi.comfrontiersin.org Activation of AHR plays a critical role in regulating immune responses and cellular metabolism. frontiersin.org While many tryptophan derivatives are confirmed AHR ligands, specific studies directly testing the binding of this compound to AHR were not identified in the reviewed literature. Given its structure, an interaction is plausible but remains to be experimentally confirmed.

Immunomodulatory Effects

The metabolism of tryptophan is a critical checkpoint in the regulation of the immune system. nih.gov Metabolites produced via the kynurenine pathway, as well as those generated by the gut microbiota, can act as potent signaling molecules that modulate the activity of immune cells such as T-cells and dendritic cells. nih.govnih.gov Many of these effects are mediated through the activation of the Aryl Hydrocarbon Receptor (AHR). frontiersin.org

Direct experimental evidence detailing the specific immunomodulatory effects of this compound is limited. Much of the research in this area has focused on other tryptophan analogs, such as 1-methyl-tryptophan, which is a known inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO), a key regulator of immune tolerance. frontiersin.org However, based on the known biological activities of related compounds, potential immunomodulatory roles for this compound can be inferred. Any potential interaction with the AHR would imply a role in modulating immune cell function. frontiersin.org Furthermore, its ability to selectively inhibit the production of a bacterial toxin, as seen in Pasteurella pestis, can be considered a relevant biological activity within the context of host-pathogen interactions and the immune response to infection. nih.gov

Influence on Immune Cell Function

This compound, a methylated derivative of the essential amino acid tryptophan, is primarily studied in the form of its isomer, 1-methyl-DL-tryptophan (1-MT). Its biological activity is intrinsically linked to its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). nih.govnih.govspandidos-publications.com IDO is a key regulator of immune responses, and by inhibiting it, 1-MT significantly influences the function of various immune cells. nih.gov

The primary effect of 1-MT is the reversal of the immunosuppressive state induced by IDO. IDO expression by antigen-presenting cells (APCs), such as dendritic cells (DCs), leads to the depletion of local tryptophan, which causes T-cell arrest and anergy (a state of unresponsiveness). nih.gov The addition of 1-MT blocks this effect, restoring the ability of T-cells to proliferate. nih.govoncotarget.com Specifically, 1-MT enhances the anti-tumor and antiviral immune responses of CD8+ T-cells and can increase the proliferation of both CD4+ and CD8+ T-cells. tocris.comchemicalbook.comresearchgate.net

The D-isomer of 1-MT, also known as indoximod, is particularly noted for its ability to induce T-cell proliferation in mixed lymphocyte reactions. spandidos-publications.comaacrjournals.org While the L-isomer is a more direct competitive inhibitor of the IDO enzyme in cell-free assays, the D-isomer is often more effective in cellular assays and in vivo at restoring T-cell activation. aacrjournals.org Furthermore, 1-MT can reduce the population of immunosuppressive regulatory T-cells (Tregs), further shifting the balance towards an active immune response. researchgate.net

The influence of 1-MT extends to other immune cells as well. By preventing tryptophan degradation, 1-MT can improve the proliferation of Natural Killer (NK) cells, which are suppressed by tryptophan catabolites. nih.gov Its effect on dendritic cells is complex and depends on the specific maturation signals present. Studies have shown that 1-MT can modulate the function of DCs stimulated through Toll-like receptors (TLRs), for example, by enhancing the Th1-polarizing profile of DCs stimulated with certain TLR ligands. nih.gov

Table 1: Influence of 1-Methyl-tryptophan on Immune Cell Functions

| Immune Cell Type | Observed Effect of 1-Methyl-tryptophan | References |

|---|---|---|

| CD8+ T-Cells | Enhances anti-tumor and antiviral immunoresponses. | tocris.comchemicalbook.com |

| CD4+ T-Cells | Reverses suppressive effects on proliferation; increases proliferation. | nih.govresearchgate.net |

| Regulatory T-Cells (Tregs) | Reduces the population of Tregs. | researchgate.net |

| Natural Killer (NK) Cells | Improves proliferation by blocking IDO-mediated suppression. | nih.gov |

| Dendritic Cells (DCs) | Modulates maturation and function depending on the TLR stimulus. | nih.gov |

Role in Immune Suppression and Regulation

The primary mechanism by which this compound (as 1-MT) regulates the immune system is through the inhibition of the tryptophan-catabolizing enzyme IDO. nih.gov IDO is a central mediator of peripheral immune tolerance, and its expression in the tumor microenvironment or during chronic inflammation creates a potent immunosuppressive shield. nih.govnih.gov 1-MT directly counteracts this immunosuppression through two main pathways: preventing tryptophan depletion and blocking the production of immunomodulatory metabolites. spandidos-publications.comaai.org

First, IDO activity depletes the local microenvironment of tryptophan, an essential amino acid for lymphocyte proliferation. This starvation acts as a stress signal, activating the general control non-derepressible-2 (GCN2) kinase pathway in T-cells, which leads to cell cycle arrest and anergy. nih.govnih.gov By competitively inhibiting IDO, 1-MT maintains the local concentration of tryptophan, thereby allowing T-cells and NK cells to proliferate and exert their effector functions. nih.gov

Second, the breakdown of tryptophan by IDO generates a series of metabolites collectively known as kynurenines. aai.org Kynurenine and its derivatives are not inert byproducts; they actively suppress the immune system. For instance, kynurenine can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that, when activated in T-cells, promotes the differentiation of naïve CD4+ T-cells into immunosuppressive Tregs. spandidos-publications.com These Tregs can then suppress the activity of other effector T-cells. spandidos-publications.comnih.gov By blocking IDO, 1-MT inhibits the production of kynurenine, thus preventing the generation of these suppressive signals and the subsequent induction of Tregs. nih.govspandidos-publications.com

The two stereoisomers of 1-MT, D- and L-1MT, exhibit different mechanisms of action. L-1MT acts as a classic competitive inhibitor of IDO1, directly blocking its enzymatic activity more effectively in cell-free systems. spandidos-publications.comaacrjournals.org In contrast, the D-isomer (indoximod) is a poor direct inhibitor of IDO1 enzymatic activity but is often more potent in restoring immune function in vivo. oncotarget.comaacrjournals.org Research suggests that D-1MT may function through alternative mechanisms, such as modulating the AhR pathway or activating the mTORC1 pathway, which is repressed by IDO-mediated stress signals. spandidos-publications.comoncotarget.com This distinction underlies the superior ability of the D-isomer to support T-cell activation compared to the L-isomer in many biological systems. aacrjournals.org

Table 2: Mechanisms of Immune Regulation by 1-Methyl-tryptophan

| Mechanism | Description | References |

|---|---|---|

| IDO Inhibition | Competitively inhibits the indoleamine 2,3-dioxygenase (IDO) enzyme. | nih.govnih.govspandidos-publications.com |

| Prevention of Tryptophan Depletion | Maintains local tryptophan levels, preventing T-cell anergy and apoptosis. | nih.govaai.org |

| Blockade of Kynurenine Production | Prevents the formation of immunosuppressive metabolites like kynurenine. | nih.govspandidos-publications.com |

| Inhibition of Treg Induction | By blocking kynurenine production, it prevents the AhR-mediated differentiation of regulatory T-cells. | spandidos-publications.comnih.gov |

| Stereoisomer-Specific Actions | L-1MT is a direct competitive IDO1 inhibitor; D-1MT (indoximod) acts via other pathways (e.g., mTOR, AhR) and is often more potent in vivo. | spandidos-publications.comoncotarget.comaacrjournals.org |

Antimicrobial and Antiviral Activities

The role of this compound (as 1-MT) in antimicrobial and antiviral activities is complex, as it involves inhibiting the IDO enzyme, which itself is a component of the innate immune response to pathogens. The host immune system, particularly through the cytokine interferon-gamma (IFN-γ), upregulates IDO to restrict the growth of various intracellular pathogens by depleting tryptophan. plos.org

Consequently, the use of 1-MT can, in some contexts, abrogate the host's natural antimicrobial defenses. For example, the IDO-mediated inhibition of bacterial growth, such as that of Staphylococcus aureus, in IFN-γ-stimulated human cells can be reversed by the addition of 1-MT. plos.org Similarly, the anti-parasitic effect of IFN-γ against Toxoplasma gondii can be inhibited by 1-MT. nih.gov The antiviral effect of IFN-γ against Dengue virus in dendritic cells has also been shown to be partially dependent on IDO activity and is inhibited by 1-MT. nih.gov

However, in other viral contexts, inhibiting IDO with 1-MT appears to be beneficial. In mouse models of retroviral infection (LP-BM5 murine leukemia virus), treatment with 1-MT led to suppressed viral replication. aai.org This effect was associated with an increase in the production of type I interferons, key antiviral cytokines. aai.org The survival rate of mice infected with the virus was significantly greater in the 1-MT-treated group. aai.org Furthermore, 1-MT has been shown to enhance the antiviral immune responses of CD8+ T-cells in vitro, which are crucial for clearing viral infections. tocris.comchemicalbook.com

This dual role highlights the context-dependent nature of IDO inhibition. While IDO is a host defense mechanism that restricts pathogen growth through tryptophan starvation, its potent immunosuppressive effects can also be detrimental, allowing chronic infections to persist by dampening T-cell responses. Therefore, the effect of 1-MT depends on the specific pathogen and the balance between direct antimicrobial action and the need for a robust adaptive immune response.

Table 3: Research Findings on Antimicrobial and Antiviral Activities of 1-Methyl-tryptophan

| Pathogen | Context | Effect of 1-Methyl-tryptophan | References |

|---|---|---|---|

| Staphylococcus aureus | IFN-γ-stimulated human cells | Abrogates IDO-mediated antibacterial effect. | plos.org |

| Toxoplasma gondii | In vitro infection model | Inhibits the anti-parasitic effect of IFN-γ. | nih.gov |

| Dengue Virus (DENV) | In vitro infected dendritic cells | Inhibits the IFN-γ-mediated antiviral effect. | nih.gov |

| LP-BM5 Murine Leukemia Virus | In vivo mouse model | Suppresses viral replication; increases host survival. | aai.org |

| General Viral Infections | In vitro T-cell assays | Enhances the antiviral immunoresponse of CD8+ T-cells. | tocris.comchemicalbook.com |

Table of Mentioned Compounds

Research Applications and Methodologies

Use as a Biochemical Probe for Tryptophan-Dependent Processes

As a structural analog of tryptophan, 4-Methyl-DL-tryptophan can interact with enzymes and proteins that normally bind tryptophan. This allows researchers to use it as a probe to explore the mechanisms and regulation of tryptophan-dependent pathways.

This compound is frequently used to assess the substrate specificity and catalytic mechanisms of enzymes that act on tryptophan. By substituting the natural substrate with this methylated analog, scientists can determine how modifications to the indole (B1671886) ring affect enzyme binding and activity.

For instance, studies on tryptophan hydroxylase (TrpH), the enzyme that initiates serotonin (B10506) biosynthesis, have utilized analogs like 4-methylphenylalanine to probe its catalytic mechanism. Research has shown that TrpH can catalyze a shift of the methyl group, providing insights into the electrophilic aromatic substitution reaction mechanism. nih.gov Similarly, the methyltransferase FgaMT, involved in ergot alkaloid biosynthesis, was found to accept this compound as a substrate, albeit with a low relative activity of about 9% compared to its preferred substrate, demonstrating the enzyme's tolerance for modifications at the C4 position of the indole ring. researchgate.net In other studies, the radical S-adenosylmethionine (SAM) methylase TsrM showed that 4-methyl-tryptophan could support enzymatic activity at rates only slightly lower than L-tryptophan itself. researchgate.net Conversely, it acts as an inhibitor for other proteins, such as the ATB0,+-specific glycine (B1666218) uptake transporter. scbt.com

These studies highlight how this compound serves as a critical tool for mapping the active sites and understanding the functional tolerance of various enzymes.

| Enzyme/Protein | Role of 4-Methyl-tryptophan | Key Finding | Reference |

|---|---|---|---|

| Tryptophan Hydroxylase (TrpH) | Substrate Analog | Used to probe the enzyme's catalytic mechanism, which involves an NIH shift of the methyl group. | nih.gov |

| FgaMT (4-dimethylallyltryptophan N-methyltransferase) | Substrate | Demonstrated low but measurable activity, indicating the enzyme's substrate tolerance for C4-substituted indoles. | researchgate.net |

| TsrM (Radical SAM methylase) | Substrate | Supported enzymatic activity at rates comparable to the natural substrate, L-tryptophan. | researchgate.net |

| ATB0,+ | Inhibitor | Inhibits the transporter's specific glycine uptake. | scbt.com |

| Anthranilate Synthetase | False Feedback Inhibitor | Antagonizes growth inhibition in bacteria by acting as a false feedback inhibitor, helping to elucidate regulatory mechanisms. | nih.govaropath.org |

This compound is instrumental in untangling the complex network of metabolic pathways that originate from tryptophan, including the synthesis of proteins, serotonin, and kynurenine (B1673888). wikipedia.orgnih.gov By introducing this analog into biological systems, researchers can trace its journey and observe its effects on metabolic regulation.

A key area of investigation is feedback inhibition, a common regulatory mechanism in biosynthetic pathways. In many microorganisms and plants, the final product of the tryptophan pathway, L-tryptophan, binds to the first enzyme, anthranilate synthase, to shut down its own production. plos.org Analogs like 4-methyltryptophan (B73059) can act as "false feedback inhibitors," mimicking tryptophan's regulatory role. nih.gov This property has been exploited to select for mutant organisms that overproduce tryptophan. For example, researchers have used 4-methyltryptophan to isolate mutants of Corynebacterium glutamicum with altered anthranilate synthase enzymes that are no longer sensitive to feedback inhibition, leading to significantly increased L-tryptophan production. plos.orgtandfonline.com Similarly, it has been used to study growth inhibition in E. coli and Pasteurella pestis, helping to reveal how cellular tryptophan levels regulate protein and toxin synthesis. nih.govresearchgate.net

Investigating Enzyme Mechanisms and Substrate Specificity

Application in Protein Engineering and Synthetic Biology

In the fields of protein engineering and synthetic biology, this compound represents a building block for creating novel biomolecules with tailored functions.

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins. nih.govportlandpress.com This is achieved by creating an orthogonal tRNA-aminoacyl-tRNA synthetase (aaRS) pair that recognizes a unique codon (often a stop codon like UAG) and inserts the desired UAA during protein translation. portlandpress.comwikipedia.org

Tryptophan analogs are excellent candidates for this technology. While the direct incorporation of this compound via a uniquely engineered synthetase is a subject of ongoing research, studies have successfully incorporated structurally similar analogs like 5-methyltryptophan and 6-methyltryptophan. acs.orgbiorxiv.orgnih.gov Cell-free protein synthesis systems have also demonstrated the successful cotranslational incorporation of 4-methyltryptophan by repurposing the existing translational machinery, a method known as residue-specific incorporation. researchgate.net This approach enables the creation of proteins where every tryptophan residue is replaced by the analog, allowing for the study of protein structure and function. nih.gov The ability to introduce a methyl group onto the indole ring provides a subtle but significant modification for probing protein environments. acs.org

The incorporation of 4-methyl-tryptophan and other UAAs into peptides and proteins can confer novel or enhanced properties. nih.gov Tryptophan residues are often critical for the biological activity of peptides, contributing to their structure and interaction with targets through hydrophobic and π-stacking interactions. rsc.org

Modifying peptides by introducing a methyl group on the tryptophan indole ring increases the residue's hydrophobicity. This change can influence how a peptide folds and how it interacts with biological membranes or receptor binding pockets. sigmaaldrich.comnih.gov While research on peptides specifically containing 4-methyl-tryptophan is emerging, studies with other methylated tryptophan analogs have shown that such modifications can impact the solubility and bioactivity of therapeutic peptides. princeton.edu The ability to engineer proteins with this analog opens avenues for creating more stable enzymes, fluorescent protein sensors with altered spectral properties, and peptide-based drugs with improved pharmacological profiles. nih.govrsc.orgoatext.com

Expanding the Genetic Code with Unnatural Amino Acids

Analytical Techniques for Studying this compound and its Metabolites

A range of analytical methods are employed to detect, quantify, and characterize this compound and its metabolic products in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a foundational technique. researchgate.netoup.com Reverse-phase HPLC, often using C8 or C18 columns, can separate 4-methyl-tryptophan from tryptophan and other metabolites based on differences in polarity. Detection is commonly achieved using fluorescence, as the indole ring is intrinsically fluorescent. oup.com

For greater sensitivity and specificity, HPLC is coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise identification and quantification of the compound even at very low concentrations in complex matrices like plasma or cell extracts. nih.gov This method involves separating the compounds by LC, ionizing them (e.g., via electrospray ionization - ESI), and then detecting specific parent-to-daughter ion transitions, which provides a unique chemical fingerprint for the molecule. mdpi.com

For structural confirmation, especially for synthesized analogs or novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy provide detailed information about the chemical structure and connectivity of atoms within the molecule. researchgate.net

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Separates compounds based on polarity; detects the intrinsic fluorescence of the indole ring. | Quantifying total tryptophan in nutritional formulas after enzymatic hydrolysis, using 5-methyl-tryptophan as an internal standard. | oup.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines HPLC separation with highly specific mass-based detection of parent and fragment ions. | Simultaneous analysis of tryptophan and its indole-retaining metabolites in beverages and biological fluids. mdpi.com Used to identify the methylated product of FgaMT enzymatic reaction. | researchgate.netmdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to determine molecular structure. | Used for the structural confirmation of enzymatically produced tryptophan derivatives. | researchgate.net |

Chromatographic Methods (e.g., HPLC-MS)

In Vitro and In Vivo Research Models

To investigate the biological effects of this compound, researchers utilize a range of in vitro and in vivo models. These models are essential for understanding the compound's mechanism of action at the cellular and organismal levels.

In vitro studies using various cell lines have been instrumental in deciphering the cellular functions of this compound. These studies have primarily focused on its role in cancer biology and immunology.

In the context of cancer research, this compound has been investigated for its effects on cell proliferation, apoptosis (programmed cell death), and autophagy (a cellular recycling process). For example, in estrogen receptor (ER)-positive breast cancer cell lines such as MCF-7 and ZR-75-1, α-Methyl-DL-tryptophan has been shown to inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation. medchemexpress.com This inhibition leads to the induction of autophagy and apoptosis. medchemexpress.com Conversely, the compound did not show similar effects in ER-negative breast cancer cells (MB-231) or non-malignant breast epithelial cells (MCF-10A), suggesting a degree of selectivity. medchemexpress.com Studies using the A172 glioblastoma cell line have shown that α-methyl-tryptophan can influence the stability of the enzyme tryptophan 2,3-dioxygenase (TDO). pnas.org

In immunological research, this compound has been used to study T-cell proliferation. It has been shown to prevent the inhibition of T-cell proliferation induced by the enzyme indoleamine 2,3-dioxygenase (IDO), which is a key mechanism of immune suppression in various diseases. nih.gov

| Cell Line | Research Focus | Key Findings | Reference |

|---|---|---|---|

| MCF-7, ZR-75-1 (ER+ Breast Cancer) | mTOR signaling, Autophagy, Apoptosis | Inhibits mTOR, induces autophagy and apoptosis. | medchemexpress.com |

| MB-231 (ER- Breast Cancer), MCF-10A (Non-malignant) | Selectivity of action | No significant effect on mTOR, autophagy, or apoptosis. | medchemexpress.com |

| A172 (Glioblastoma) | TDO enzyme stability | Influences TDO protein levels. | pnas.org |

| Human T-cells | Immune response | Prevents IDO-mediated suppression of T-cell proliferation. | nih.gov |

Animal models, particularly mice, are crucial for evaluating the in vivo efficacy and pharmacological properties of this compound. These studies provide insights that are not obtainable from cell culture experiments alone.

In oncology research, α-Methyl-DL-tryptophan has been administered to BALB/c nude mice bearing ZR-75-1 breast cancer xenografts. The results indicated that the compound could inhibit tumor growth. medchemexpress.com Another study using a 4T1 murine breast cancer model in BALB/c mice investigated the effects of dl-1-methyl-tryptophan in combination with chemotherapy, showing its potential to modulate the anti-tumor immune response. researchgate.net

Beyond cancer, the pharmacological effects of α-Methyl-DL-tryptophan have been explored in models of metabolic disease. In a study using db/db mice, a model for type 2 diabetes, α-methyltryptophan was investigated for its potential to protect against diabetic nephropathy. frontiersin.org Furthermore, in wild-type mice on a high-fat diet, α-Methyl-DL-tryptophan was found to reduce body weight. medchemexpress.com These findings suggest a broader therapeutic potential for this compound in metabolic disorders. The use of labeled α-methyl-L-tryptophan has also been explored as a tracer for studying the brain's serotonergic system. nih.gov

| Animal Model | Research Area | Observed Effects | Reference |

|---|---|---|---|

| BALB/c Nude Mice with ZR-75-1 Xenografts | Oncology | Inhibition of tumor growth. | medchemexpress.com |

| BALB/c Mice with 4T1 Tumors | Immuno-oncology | Modulation of anti-tumor immune response. | researchgate.net |

| db/db Mice | Metabolic Disease | Potential protection against diabetic nephropathy. | frontiersin.org |

| Wild-type Mice (High-fat diet) | Metabolic Research | Reduction in body weight. | medchemexpress.com |

| Rat | Neuroscience | Tracer for studying brain serotonergic system. | nih.gov |

Structure Activity Relationship Sar Studies of 4 Methyl Dl Tryptophan and Analogs

Impact of Methylation at the 4-Position of the Indole (B1671886) Ring

The introduction of a methyl group at the 4-position of the indole ring of tryptophan significantly alters its electronic and steric properties compared to the parent molecule. This modification can influence how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. The methyl group, being electron-donating, can increase the electron density of the indole ring, potentially affecting its reactivity and intermolecular interactions. Research indicates that methylation at various positions on the indole ring can lead to differential biological activities, and the 4-position is a key site for inducing specific inhibitory effects asm.org. For instance, 4-Methyl-DL-tryptophan is known to be an inhibitor of ATB0,+-specific glycine (B1666218) uptake scbt.com.

The position of the methyl group on the tryptophan indole ring is a critical determinant of biological activity. Studies comparing different methylated analogs reveal that even a slight shift in the methyl group's location can result in significant changes in function. For example, research on the regulation of enzymes in tryptophan biosynthesis has shown that 4-, 5-, and 6-methyl-DL-tryptophan can all exert inhibitory effects, but with differing potencies asm.org. While 5-methyl-DL-tryptophan may only cause slight inhibition in some systems, both 4- and 6-methyl-tryptophan can act as more potent inhibitors asm.org. This suggests that the steric bulk and electronic influence of the methyl group at the 4-position are particularly effective for interaction with the target enzyme's allosteric or active site. In contrast, methylation at the N1 position of the indole ring, as seen in 1-methyl-tryptophan, often leads to a different profile of activity, notably as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1) aacrjournals.org.

Table 1: Comparative Activity of Methylated Tryptophan Analogs

| Compound | Position of Methylation | Observed Biological Effect | Reference |

|---|---|---|---|

| This compound | 4-position | Inhibitor of certain biosynthetic enzymes and glycine uptake. asm.orgscbt.com | asm.orgscbt.com |

| 5-Methyl-DL-tryptophan | 5-position | Generally shows slight or weaker inhibitory activity compared to 4-methyl analog. asm.org | asm.org |

| 6-Methyl-DL-tryptophan | 6-position | Shows inhibitory activity, comparable in some systems to the 4-methyl analog. asm.org | asm.org |

| 1-Methyl-tryptophan | 1-position (Indole Nitrogen) | Known inhibitor of Indoleamine 2,3-dioxygenase (IDO1). aacrjournals.org | aacrjournals.org |

| 7-Methyl-DL-tryptophan | 7-position | Serves as a precursor in the biosynthesis of some non-ribosomal peptide antibiotics. medchemexpress.com | medchemexpress.com |

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of amino acid analogs. This compound is a racemic mixture, meaning it contains equal amounts of the D- (dextrorotatory) and L- (levorotatory) stereoisomers nih.gov. In biological systems, which are themselves chiral, these isomers often exhibit profoundly different activities. Typically, only the L-isomer of an amino acid is recognized by and incorporated into proteins libretexts.org.

Table 2: Influence of Stereochemistry on the Activity of 1-Methyl-Tryptophan (as an illustrative example)

| Stereoisomer | Activity in Cell-Free IDO1 Enzyme Assay | Activity in Cellular IDO1 Assays | Reference |

|---|---|---|---|

| 1-L-Methyl-tryptophan (L-isomer) | Effective competitive inhibitor (Ki ≈ 19 µmol/L). aacrjournals.org | Less effective than the D-isomer. aacrjournals.org | aacrjournals.org |

| 1-D-Methyl-tryptophan (D-isomer) | Much less effective inhibitor. aacrjournals.org | More effective at inhibiting cellular IDO activity and restoring T-cell function. aacrjournals.org | aacrjournals.org |

| 1-DL-Methyl-tryptophan (Racemic) | Intermediate inhibitory activity (Ki ≈ 35 µmol/L). aacrjournals.org | Shows antitumor effects, but the D-isomer is considered the more active component in vivo. aacrjournals.org | aacrjournals.org |

Comparison with Other Methylated Tryptophan Analogs (e.g., 5-Methyl-DL-tryptophan)

Role of the Indole Moiety and its Substitutions

The indole ring is a crucial pharmacophore for many biologically active molecules, including tryptophan and its derivatives. pcbiochemres.comrsc.org Its planar structure and aromaticity facilitate key interactions, such as π-stacking with aromatic residues in protein binding sites. nih.gov The most reactive position on the indole ring for electrophilic substitution is C3, which is central to its role in biosynthesis. wikipedia.org

Substituting the indole ring at positions other than C4, or with groups other than methyl, further elucidates the SAR. For example, the introduction of a fluorine atom, as seen in various fluoro-tryptophan analogs, can alter the molecule's metabolic stability and binding affinity. Studies on fluorinated tryptophans have been conducted to develop PET imaging agents, demonstrating that substitutions at the 4-, 5-, 6-, and 7-positions are all synthetically accessible and can modulate biological targeting. nih.gov Similarly, the introduction of an amino group, as in 4-aminotryptophan, can turn the molecule into a cytotoxic antimetabolite after metabolic incorporation by tryptophan synthase in certain bacteria like Mycobacterium tuberculosis. nih.gov These examples show that the type and position of the substituent on the indole ring are critical variables that dictate the resulting biological activity, whether it be enzyme inhibition, metabolic incorporation, or receptor binding.

Importance of the Amino Acid Backbone Modifications

The amino acid backbone, consisting of the α-carbon, the amino group (-NH2), and the carboxyl group (-COOH), is as important as the indole side chain for biological activity. Modifications to this backbone can have drastic effects on the molecule's function.

One common modification is α-methylation, which involves adding a methyl group to the α-carbon, as in α-methyl-DL-tryptophan. nih.gov This change creates a quaternary α-carbon, which can block enzymatic degradation by preventing the formation of a Schiff base intermediate, a common step in amino acid metabolism. This increased metabolic stability can enhance the compound's potency or duration of action as an enzyme inhibitor. nih.gov

Conversely, other modifications can completely abolish activity. For instance, in a series of antimycobacterial compounds, altering the carboxamide linkage—either through N-methylation, replacement with a different linker, or changing its orientation—resulted in a complete loss of activity against M. tuberculosis. nih.gov This demonstrates that the precise structure and orientation of the amino acid backbone are essential for proper recognition and interaction with the biological target. Any significant deviation can disrupt the necessary binding conformation, rendering the molecule inactive. nih.gov

Translational Research and Therapeutic Potential

Applications in Disease Research

4-Methyl-DL-tryptophan, a synthetic derivative of the essential amino acid tryptophan, is a subject of interest in various fields of biomedical research. mdpi.comscbt.com Its structural modification, the addition of a methyl group at the 4th position of the indole (B1671886) ring, alters its biological activity, making it a useful tool for investigating metabolic pathways and as a potential modulator of cellular processes. nih.gov

The metabolism of tryptophan is a critical area of investigation in cancer research, as tumors often exploit these pathways to foster growth and evade the immune system. Tumors can upregulate tryptophan transporters and key enzymes in the tryptophan degradation pathway, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), to create an immunosuppressive microenvironment. This process involves depleting local tryptophan levels and producing metabolites like kynurenine (B1673888), which can suppress the activity of effector T cells and promote regulatory T cells.

Research into tryptophan analogs is a key strategy for disrupting these tumor escape mechanisms. While much of the focus has been on IDO inhibitors like 1-methyl-tryptophan (1-MT), other derivatives, including this compound, are also of interest. For instance, α-Methyl-DL-tryptophan has been shown to inhibit the mTOR pathway and induce apoptosis in estrogen receptor (ER)-positive breast cancer cells. In the fungus Aspergillus fumigatus, the enzyme FgaMT can accept this compound as a substrate, highlighting that cellular machinery can process this modified amino acid. This suggests that such analogs can enter metabolic pathways and potentially compete with or modulate the processing of natural tryptophan, a mechanism that could be exploited for therapeutic purposes.

Table 1: Research Findings on Tryptophan Analogs in Cancer Biology

| Compound | Research Finding | Implication in Cancer Research |

| Tryptophan (General) | Tumors upregulate tryptophan metabolism (via IDO/TDO) to create an immunosuppressive microenvironment. | Targeting this pathway is a promising strategy for cancer immunotherapy. |

| α-Methyl-DL-tryptophan | Inhibits mTOR, activates autophagy, and induces apoptosis in ER-positive breast cancer cells. | Potential therapeutic agent for specific breast cancer subtypes. |

| This compound | Accepted as a substrate by the methyltransferase FgaMT in Aspergillus fumigatus. | Demonstrates that the analog can be recognized and processed by enzymes, suggesting potential for metabolic modulation. |

| 1-Methyl-DL-tryptophan (1-MT) | An inhibitor of the IDO enzyme. biosynth.com | A well-studied compound in clinical development for cancer immunotherapy to reverse tumor immune escape. biosynth.comfrontiersin.org |